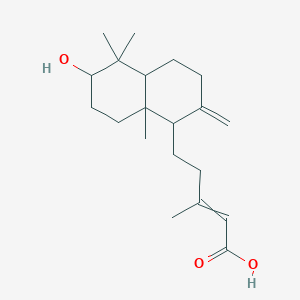

(2Z)-5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid

Description

Properties

IUPAC Name |

5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWOKEZJIRLIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Common Starting Materials and Their Sources

Stepwise Synthesis Protocols

Construction of the Hexahydro-Naphthalenyl Core

Method A: Diels-Alder Cyclization

- Diene preparation : 2,5-Dimethyl-2,5-hexanediol is treated with concentrated HCl to form 2,5-dichloro-2,5-dimethylhexane.

- Cyclization : React with toluene under Friedel-Crafts conditions (AlCl₃) to yield 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.

- Oxidation and functionalization :

Method B: Terpenoid Derivatization

Installation of the Pent-2-Enoic Acid Side Chain

Wittig Reaction Approach :

- Ylide preparation : Generate a stabilized ylide from 3-methylpent-2-enoic acid phosphonium salts.

- Coupling : React the ylide with a naphthalenyl aldehyde to form the (2Z)-configured double bond.

Horner-Wadsworth-Emmons Modification :

Stereochemical Control and Protecting Strategies

- Hydroxy group protection : Use tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during synthesis.

- Methylidene stabilization : Introduce electron-withdrawing groups (e.g., esters) temporarily to avoid premature elimination.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR : Key signals include:

- 13C NMR : Quaternary carbons at δ 120–140 ppm confirm the naphthalenyl core.

Yield Optimization and Scalability

Table 2: Comparative Yields Across Methods

| Step | Method A Yield (%) | Method B Yield (%) |

|---|---|---|

| Naphthalenyl core formation | 82 | 75 |

| Wittig coupling | 66 | 58 |

| Deprotection and finalization | 78 | 72 |

Industrial and Pharmacological Considerations

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Carboxylic Acid

The pent-2-enoic acid moiety (Z-configured double bond) is a key reactive site.

-

Conjugate Additions : The α,β-unsaturated system is prone to nucleophilic attacks. For example, thiols or amines can undergo Michael addition at the β-position under mild acidic or basic conditions (e.g., in vivo thiol conjugation, as noted in ).

-

Decarboxylation : Thermal or oxidative decarboxylation may occur under high temperatures or in the presence of strong bases, yielding a conjugated alkene derivative .

-

Esterification : The carboxylic acid group can form esters with alcohols via acid catalysis (H₂SO₄) or coupling agents (DCC/DMAP), as observed in analogous structures .

Table 1: Reactivity of the Carboxylic Acid Group

Hydroxyl Group Transformations

The 6-hydroxy group on the naphthalene core is susceptible to oxidation or protection:

-

Oxidation : Using agents like PCC or Jones reagent, the hydroxyl group may oxidize to a ketone, altering the molecule’s polarity and bioactivity .

-

Etherification/Esterification : Protection as a methyl ether (e.g., CH₃I, K₂CO₃) or acetate (Ac₂O, pyridine) is feasible, as seen in terpenoid derivatization studies .

Methylidene Group Reactivity

The exocyclic methylidene (CH₂=) group on the naphthalene system participates in cycloadditions and hydrogenation:

-

Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to form six-membered rings, a common strategy in natural product synthesis .

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) could saturate the methylidene double bond, producing a fully saturated decalin system .

Table 2: Methylidene Group Reactions

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Diels-Alder | Heat, diene (e.g., isoprene) | Cycloadduct formation | |

| Hydrogenation | H₂, Pd/C, RT | Saturated decalin derivative |

Terpene Core Modifications

The hexahydro-1H-naphthalen-1-yl core resembles diterpenoid skeletons, suggesting reactivity patterns such as:

-

Epoxidation : Reaction with mCPBA at the less substituted double bond forms epoxides, observed in similar bicyclic terpenes .

-

Acid-Catalyzed Rearrangements : Protonation of the methylidene group may trigger Wagner-Meerwein rearrangements, altering the bicyclic framework .

Biological Prodrug Potential

The compound’s hydroxyl and carboxylic acid groups make it a candidate for prodrug development:

Scientific Research Applications

Alepterolic acid has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology: Studied for its potential anticancer properties, particularly against cervical cancer cell lines.

Medicine: Investigated for its potential use in regulating menstruation and preventing cancer.

Industry: Utilized in the synthesis of functional materials, pesticides, and medicines

Mechanism of Action

The mechanism of action of alepterolic acid involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. For example, certain derivatives of alepterolic acid have been shown to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential and altering the expression of apoptosis-associated proteins. This includes the release of cytochrome c and activation of caspases-3 and caspases-9 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Naphthenic Acid Family

Compound 9: (1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic Acid

- Key Differences: Ring Saturation: Compound 9 features an octahydro-naphthalene system (higher saturation) compared to the hexahydro core of the target compound. Substituents: Lacks the hydroxyl and methylidene groups but retains tetramethyl substitution. Side Chain: A fully saturated pentanoic acid chain vs. the unsaturated pent-2-enoic acid in the target compound.

b. Compound 10: (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic Acid

- Key Differences: Chain Length: A nonanoic acid chain (C9) vs. the shorter pent-2-enoic acid (C5) in the target compound. Functional Groups: No unsaturation or hydroxyl groups in the side chain.

- Implications : Increased lipophilicity (higher logP) due to the longer aliphatic chain, which may enhance membrane permeability but reduce aqueous solubility .

c. Compound from : 3-(Hydroxymethyl)-5-[...]pent-2-enoic Acid

- Key Similarities: Shared pent-2-enoic acid backbone and hydroxyl groups.

- Key Differences : Contains a hydroxymethyl group on the naphthalene core instead of methylidene and trimethyl substituents.

Methodological Considerations in Similarity Assessment

- Molecular Fingerprints : Tools like MACCS and Morgan fingerprints could quantify structural overlap between the target compound and analogues. For example, the Tanimoto coefficient for the target compound vs. Compound 9 may highlight differences in ring saturation and substituents .

- Cross-Reactivity: The target compound’s hydroxyl and methylidene groups may lead to cross-reactivity in immunoassays, similar to how quaternary ammonium compounds show variability in detection methods .

Biological Activity

The compound (2Z)-5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid is a complex organic molecule that has drawn attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features several functional groups that contribute to its biological activity, including hydroxyl and alkene groups.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties . A study assessing various phytochemicals reported that certain derivatives showed high probabilities of antineoplastic activity, suggesting that our compound may also possess similar effects due to its structural characteristics .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. The compound has been hypothesized to exhibit anti-inflammatory properties based on its structural analogs. The presence of hydroxyl groups is often associated with such activities, as they can modulate inflammatory pathways .

Antimicrobial Properties

The antimicrobial potential of this compound has been inferred from studies on related compounds. Antifungal and antibacterial activities have been documented for several derivatives with similar naphthalene structures. These activities are crucial for developing new antimicrobial agents in response to increasing antibiotic resistance .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Cell Proliferation: Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Inflammatory Cytokines: The compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

- Disruption of Microbial Cell Walls: Its structural components may allow it to penetrate microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

- Study on Antineoplastic Activity:

- Anti-inflammatory Research:

- Antimicrobial Efficacy:

Data Table: Summary of Biological Activities

| Biological Activity | Evidence Level | Related Compounds |

|---|---|---|

| Anticancer | High | Various naphthalene derivatives |

| Anti-inflammatory | Moderate | Hydroxylated fatty acids |

| Antimicrobial | Moderate | Naphthalene analogs |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid, and what are the critical reaction conditions influencing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the hexahydronaphthalene core followed by functionalization. Key steps include:

- Condensation reactions to introduce the methylidene and pent-2-enoic acid moieties.

- Stereochemical control via chiral catalysts or selective crystallization to ensure the Z-isomer geometry.

- Purification using column chromatography or HPLC to isolate the compound from byproducts .

- Critical factors include temperature control (e.g., 0–5°C for acid-sensitive steps), solvent polarity (e.g., THF for solubility), and protecting groups (e.g., tert-butyldimethylsilyl ether for hydroxyl groups) .

Q. How is the stereochemical configuration of the compound verified, and what analytical techniques are most effective for confirming its Z-isomer geometry?

- Methodological Answer :

- NMR Spectroscopy : H-NMR coupling constants (e.g., ≈ 10–12 Hz for Z-isomer) and NOE correlations to confirm spatial proximity of substituents.

- X-ray Crystallography : Definitive determination of absolute configuration via single-crystal analysis .

- Circular Dichroism (CD) : For chiral centers in the hexahydronaphthalene ring .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

- Methodological Answer : Research is often anchored in:

- Structure-Activity Relationship (SAR) models to correlate substituent effects (e.g., hydroxyl group position) with bioactivity.

- Density Functional Theory (DFT) for predicting electronic properties and reactive sites .

- Molecular docking simulations to hypothesize interactions with target proteins (e.g., enzymes or receptors) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Controlled Variables : Standardize cell lines, animal models, and dosing regimens to isolate confounding factors (e.g., metabolic differences).

- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite formation using LC-MS/MS .

- Mechanistic Studies : Use gene knockout models or enzyme inhibitors to validate target engagement in vivo .

Q. What experimental designs are optimal for assessing the compound’s environmental stability and degradation pathways?

- Methodological Answer :

- Longitudinal Studies : Expose the compound to simulated environmental conditions (UV light, microbial consortia, pH gradients) and monitor degradation via GC-MS or HPLC .

- Isotope Labeling : Track C-labeled analogs to identify breakdown products and transformation mechanisms.

- Ecotoxicology Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at varying concentrations .

Q. How can computational methods improve the prediction of this compound’s regioselectivity in derivatization reactions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Machine Learning Models : Train on existing datasets of similar diterpenoids to predict reaction outcomes .

- Transition State Analysis : Use quantum mechanics/molecular mechanics (QM/MM) to model reaction pathways .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer for stereocontrolled steps (e.g., asymmetric hydrogenation).

- Crystallization-Driven Dynamic Resolution : Leverage reversible reactions to enrich the desired isomer .

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to adjust reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.